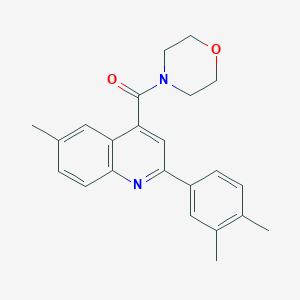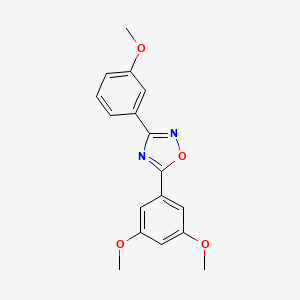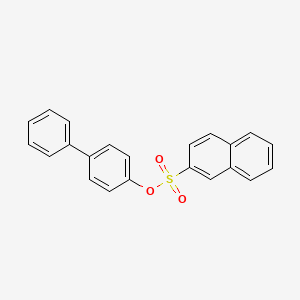
4-biphenylyl 2-naphthalenesulfonate
Descripción general
Descripción
4-biphenylyl 2-naphthalenesulfonate, also known as bis-naphthalene sulfonate (BNS), is a synthetic compound that has gained interest in the scientific community due to its unique properties and potential applications. BNS is a member of the sulfonate family, which is known for its ability to bind to proteins and other biomolecules. In
Mecanismo De Acción
The mechanism of action of BNS involves its binding to proteins and other biomolecules. BNS can bind to proteins through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of BNS to proteins can induce conformational changes in the protein structure, which can affect its function.
Biochemical and Physiological Effects:
BNS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNS can inhibit the activity of certain enzymes, such as acetylcholinesterase and β-galactosidase. BNS has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that BNS can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNS is its ability to bind to proteins and other biomolecules with high specificity and affinity. This property makes BNS a useful tool for the detection and analysis of proteins in biological samples. However, one of the limitations of BNS is its potential toxicity. BNS has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BNS in scientific research. One area of interest is the development of BNS-based biosensors for the detection of proteins in real-time. Another area of interest is the use of BNS as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, the development of BNS analogs with improved properties, such as reduced toxicity and increased specificity, is an area of active research.
Conclusion:
In conclusion, BNS is a synthetic compound with unique properties and potential applications in scientific research. The synthesis of BNS involves the reaction of 2-naphthalenesulfonic acid with biphenyl-4-ol in the presence of a catalyst. BNS has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins. The mechanism of action of BNS involves its binding to proteins and other biomolecules. BNS has various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis. BNS has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
BNS has been used in various scientific research applications due to its ability to bind to proteins and other biomolecules. One of the main applications of BNS is as a fluorescent probe for the detection of proteins. BNS can bind to proteins and emit fluorescence when excited with light of a specific wavelength. This property has been used for the detection of proteins in various biological samples, including cells and tissues.
Propiedades
IUPAC Name |
(4-phenylphenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-26(24,22-15-12-18-8-4-5-9-20(18)16-22)25-21-13-10-19(11-14-21)17-6-2-1-3-7-17/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEHPSXLQPWDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)

![5-(2-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4838804.png)
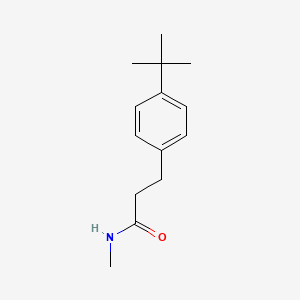
![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
![N-(3-chloro-4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838849.png)
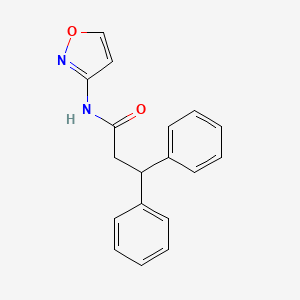
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)
![methyl 4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4838881.png)
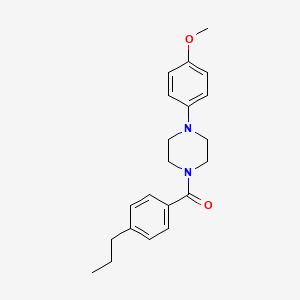
![2-chloro-4-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4838892.png)
